ASIC1a Inhibitory Potency: 2-Oxo-2H-Chromene-3-Carboxamidine (5b) vs. ASIC-3 Blocker A-317567
The 2-oxo-2H-chromene-3-carboxamidine derivative 5b demonstrates potent inhibition of ASIC1a with an apparent IC50 of 27 nM at pH 6.7 [1]. In contrast, the established ASIC-3 channel blocker A-317567 shows significantly lower potency against ASIC3 (IC50 = 1.025 µM) [2]. This represents a ~38-fold greater potency for the chromene-based inhibitor against its primary target compared to the potency of A-317567 against its own primary target. Furthermore, A-317567's mechanism is associated with off-target sedation [3], whereas compound 5b's orthosteric/noncompetitive mechanism at the ASIC1a pH sensor is distinct and offers a more selective tool for studying ASIC1a-mediated LTP and neuroprotection [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 27 nM (compound 5b derivative) |
| Comparator Or Baseline | A-317567 (IC50 = 1.025 µM against ASIC3) |
| Quantified Difference | 5b is ~38-fold more potent against its target than A-317567 is against its primary target |
| Conditions | Electrophysiology; pH 6.7 for 5b vs. pH 4.5 for A-317567 in rat DRG neurons |
Why This Matters
Procurement of the 2H-chromene-3-carboxamidine scaffold is essential for research requiring high-potency, mechanistically-distinct ASIC1a inhibition, which cannot be achieved with the less potent and less specific ASIC-3 blocker A-317567.
- [1] Buta, A., Maximyuk, O., Kovalskyy, D., et al. (2015). Novel Potent Orthosteric Antagonist of ASIC1a Prevents NMDAR-Dependent LTP Induction. Journal of Medicinal Chemistry, 58(11), 4449-4461. View Source
- [2] InvivoChem. (n.d.). A-317567 Product Page. View Source
- [3] Kuduk, S. D., et al. (2010). Synthesis, structure-activity relationship, and pharmacological profile of analogs of the ASIC-3 inhibitor A-317567. ACS Chemical Neuroscience, 1(1), 19-24. View Source
